molecular formula C11H14ClNO B2836947 (2S,3S)-2-(3-chlorophenyl)-3-methylmorpholine CAS No. 1969287-87-3

(2S,3S)-2-(3-chlorophenyl)-3-methylmorpholine

Cat. No. B2836947
CAS RN: 1969287-87-3
M. Wt: 211.69
InChI Key: BOFUZZAQNVYZFF-GZMMTYOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve asymmetric synthesis, a type of chemical reaction that affects the structural symmetry in the molecules of a compound, converting the compound into unequal proportions of compounds that differ in the dissymmetry of their structures at the affected center . Asymmetric syntheses often are called stereoselective; if one of the products forms exclusively, the reaction is called stereospecific .

Scientific Research Applications

Alpha-Nitro Ketone Synthesis

Alpha-nitro ketone intermediates, utilized in novel synthesis routes, demonstrate the importance of related chemical functionalities in producing probes for biological receptors. The study by Zhang, Tomizawa, and Casida (2004) showcases the synthesis of compounds targeting the Drosophila nicotinic acetylcholine receptor, illustrating the role of chemical intermediates in understanding receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Redox Condensation for 2-Aroylbenzothiazoles

Nguyen et al. (2015) developed a redox condensation method involving N-methylmorpholine to synthesize 2-aroylbenzothiazoles, highlighting the efficiency of using such compounds in creating pharmacologically relevant derivatives. This exemplifies the potential application of similar structures in synthesizing bioactive molecules (Nguyen, Pasturaud, Ermolenko, & Al‐Mourabit, 2015).

Molecular Structure Analysis

The work by Dega-Szafran, Katrusiak, and Szafran (2005) on the molecular structure of N-methylmorpholine betaine complexes provides insights into the structural analysis of similar compounds. Understanding the conformational and color change properties of these complexes could be relevant to the study of (2S,3S)-2-(3-chlorophenyl)-3-methylmorpholine (Dega-Szafran, Katrusiak, & Szafran, 2005).

Spectroscopic and Quantum Mechanical Studies

Kuruvilla et al. (2018) conducted spectroscopic and quantum mechanical studies on related chlorophenyl compounds, underscoring the importance of such analyses in understanding the properties and activities of chemical substances. This research can guide the investigation of the spectroscopic behavior and electronic properties of this compound (Kuruvilla, Prasana, Muthu, & George, 2018).

properties

IUPAC Name

(2S,3S)-2-(3-chlorophenyl)-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFUZZAQNVYZFF-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCN1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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